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Compound of Interest

Compound Name: DB-3-291

Cat. No.: B10831167 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the target selectivity profile of DB-3-291, a potent and

selective PROTAC (Proteolysis Targeting Chimera) degrader of C-terminal Src Kinase (CSK).

By leveraging quantitative proteomics and target engagement assays, a comprehensive

understanding of DB-3-291's mechanism of action and its specificity has been elucidated. This

document provides a detailed overview of its target profile, the experimental methodologies

employed in its characterization, and the relevant signaling pathways.

Quantitative Target Selectivity Profile of DB-3-291
DB-3-291 was developed as a selective degrader of CSK. Its design incorporates the multi-

targeted kinase inhibitor dasatinib as the kinase-binding ligand. While dasatinib is known to

bind to over 100 kinases with sub-micromolar affinity, including a 1 nM in vitro binding affinity

for CSK, DB-3-291 exhibits a surprisingly high degree of selectivity for inducing the

degradation of CSK.

The following table summarizes the quantitative proteomics data from a study where MOLT-4

cells were treated with 1 µM DB-3-291 for 5 hours. The data highlights the potent and selective

degradation of CSK.
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Target Protein Gene Symbol Peptide Count
Fold Change
(Treated/Contr
ol)

p-value

C-terminal Src

kinase
CSK 25 0.18 1.00E-05

Ephrin type-A

receptor 2
EPHA2 33 0.85 0.04

Serine/threonine-

protein kinase 3
STK3 16 1.12 0.04

Mitogen-

activated protein

kinase 1

MAPK1 22 0.95 0.03

Cyclin-

dependent

kinase 1

CDK1 18 1.05 0.03

Data extracted from supplementary materials of Donovan et al., Cell (2020). The table shows a

selection of significantly affected kinases to illustrate the selectivity for CSK.

Experimental Protocols
The characterization of DB-3-291's selectivity profile involved two key experimental

approaches: quantitative proteomics to measure protein abundance changes and the KiNativ™

assay to assess target engagement.

Quantitative Proteomics for Degradation Profiling
This method provides a global and unbiased view of changes in protein levels following

treatment with a compound.

1. Cell Culture and Treatment:

Human cancer cell lines (e.g., MOLT-4) are cultured under standard conditions.
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Cells are treated with a specific concentration of the degrader compound (e.g., 1 µM DB-3-
291) or a vehicle control (e.g., DMSO) for a defined period (e.g., 5 hours).

2. Cell Lysis and Protein Digestion:

After treatment, cells are harvested and lysed to extract total protein.

The protein concentration is determined, and equal amounts of protein from each sample are

taken for further processing.

Proteins are denatured, reduced, and alkylated, followed by enzymatic digestion (typically

with trypsin) to generate peptides.

3. Tandem Mass Tag (TMT) Labeling:

Peptides from different samples (e.g., control and DB-3-291 treated) are labeled with

isobaric tandem mass tags (TMT). This allows for multiplexing and simultaneous analysis of

multiple samples in a single mass spectrometry run.

4. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

The labeled peptide mixture is separated by liquid chromatography based on hydrophobicity.

The separated peptides are then ionized and analyzed by a tandem mass spectrometer. The

instrument measures the mass-to-charge ratio of the peptides (MS1 scan) and then

fragments the peptides and measures the masses of the fragments (MS2 scan). The TMT

reporter ions in the MS2 spectra provide quantitative information about the relative

abundance of the peptide in each sample.

5. Data Analysis:

The raw mass spectrometry data is processed using specialized software to identify the

peptides and proteins and to quantify the relative changes in protein abundance between the

different treatment conditions.

Statistical analysis is performed to identify proteins that are significantly up- or

downregulated upon treatment with the degrader.
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KiNativ™ Assay for Target Engagement
This activity-based protein profiling (ABPP) method measures the ability of a compound to bind

to and inhibit the activity of kinases in their native cellular environment.

1. Lysate Preparation:

Cell lysates are prepared from the desired cell line, maintaining the kinases in their native,

active state.

2. Compound Incubation:

The cell lysate is incubated with the test compound (e.g., DB-3-291) at various

concentrations to allow for binding to its target kinases.

3. Probe Labeling:

A biotinylated acyl-ATP or acyl-ADP probe is added to the lysate. This probe covalently binds

to the active site of kinases that are not occupied by the test compound.

4. Protein Digestion and Enrichment:

The proteins in the lysate are digested into peptides.

The biotin-labeled peptides are then enriched using streptavidin affinity chromatography.

5. LC-MS/MS Analysis and Quantification:

The enriched, labeled peptides are analyzed by LC-MS/MS.

The amount of labeled peptide for each kinase is quantified. A decrease in the amount of

labeled peptide in the presence of the test compound indicates that the compound is

engaging with and inhibiting that particular kinase.

Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling

pathway influenced by DB-3-291 and the experimental workflow for its characterization.
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Caption: Experimental workflow for determining the target selectivity profile of DB-3-291.
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Caption: Simplified signaling pathway showing CSK's role as a negative regulator of Src Family

Kinases.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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